Diethylene glycol ditosylate

Physical Property Procurement and Handling Sulfonate Ester

Diethylene glycol ditosylate (Tos-PEG2-Tos) delivers an exact two-unit PEG spacer essential for PROTAC ternary complex formation and specific crown ether/calixarene ring sizes. Unlike Tos-PEG1-Tos or Tos-PEG3-Tos, this compound guarantees reproducible macrocyclization yields (e.g., 69% for 22-crown-5) and regioselective calix[8]crown bridging. Insist on authentic Tos-PEG2-Tos for syntheses where linker dimension directly dictates biological potency or host-guest selectivity.

Molecular Formula C18H22O7S2
Molecular Weight 414.5 g/mol
CAS No. 7460-82-4
Cat. No. B051767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylene glycol ditosylate
CAS7460-82-4
SynonymsDiethylene Glycol Di-p-toluenesulfonate;  2,2’-Oxybisethanol Bis(4-methylbenzenesulfonate);  1,5-Bis(p-tolylsulfonyloxy)-3-oxapentane;  1,5-Bis(tosyloxy)-3-oxapentane;  2,2’-Oxybis(ethyl Tosylate);  2,2’-Oxybisethanol Bis(4-methylbenzenesulfonate);  3-Oxa-
Molecular FormulaC18H22O7S2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
InChIKeyVYVPNTJBGPQTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylene Glycol Ditosylate (CAS 7460-82-4): Procurement-Grade Overview of a PEG-Based Bistosylate Intermediate


Diethylene glycol ditosylate (CAS 7460-82-4), systematically designated as oxydiethane-2,1-diyl bis(4-methylbenzenesulfonate) or bis(2-tosyloxyethyl) ether, is a homobifunctional sulfonate ester comprising a central diethylene glycol spacer terminated by two p-toluenesulfonate (tosylate) groups . The compound is a crystalline solid at ambient temperature with a reported melting point range of 85–89 °C and is sparingly soluble in chloroform and ethyl acetate [1]. Its two tosylate moieties function as excellent leaving groups in nucleophilic substitution reactions, making the compound a widely employed reactive intermediate for macrocyclization, polyethylene glycol (PEG) chain extension, and the construction of PROTAC (Proteolysis Targeting Chimera) degraders .

Why Diethylene Glycol Ditosylate Cannot Be Replaced by Ethylene Glycol or Higher Oligomer Analogs


Interchanging diethylene glycol ditosylate with closely related oligo(ethylene glycol) ditosylates—such as ethylene glycol ditosylate (EGD) or triethylene glycol ditosylate (TriEGD)—is not functionally neutral. The central diethylene glycol spacer in this compound imposes a specific chain length and conformational flexibility that directly influences the size, geometry, and yield of macrocyclic products, as well as the physicochemical properties of the final conjugate [1]. While all analogs share tosylate leaving group chemistry, each produces a distinct set of macrocycle ring sizes or linker dimensions upon reaction with a given nucleophile, precluding simple substitution without altering the intended molecular architecture [1].

Quantitative Evidence for Selecting Diethylene Glycol Ditosylate Over EGD, TriEGD, and PEG-Based Alternatives


Crystallinity and Handling: Solid vs. Solid—A 35–38 °C Melting Point Differential Relative to EGD

Diethylene glycol ditosylate exhibits a melting point of 85–89 °C [1]. In contrast, the shorter-chain analog ethylene glycol ditosylate (CAS 6315-52-2) melts at 124–127 °C . This 35–38 °C lower melting point for the diethylene glycol derivative reduces the thermal energy required for processing and, in certain purification or crystallization workflows, may simplify handling without requiring specialized heating equipment. Both are solids under standard laboratory storage conditions, but the diethylene glycol ditosylate's lower melting range provides a modest operational advantage in specific synthetic setups.

Physical Property Procurement and Handling Sulfonate Ester

Crown Ether Synthesis Yield: 69% for (R,R)-Bis(binaphtho)-22-Crown-5 via Diethylene Glycol Ditosylate

In the cyclization of an acyclic diol bridged by two (R)-binaphthyl moieties with diethylene glycol ditosylate, the corresponding (R,R)-bis(binaphtho)-22-crown-5 was obtained in 69% yield [1]. This represents a defined synthetic outcome using the diethylene glycol spacer. While direct yield comparisons under identical conditions using ethylene glycol ditosylate or triethylene glycol ditosylate are not available in the primary literature, the resulting 22-crown-5 ring size is specific to the diethylene glycol chain length and cannot be replicated by shorter (ethylene glycol) or longer (triethylene glycol) analogs without altering the crown ether cavity dimensions.

Macrocycle Synthesis Crown Ether Cyclization Yield

Macrocycle Ring Size Control: Diethylene vs. Triethylene Glycol Ditosylates in Calix[8]crown Syntheses

Direct alkylation of p-tert-butylcalix[8]arene with oligo(ethylene glycol) ditosylates yields distinct calix[8]crown products depending on the glycol chain length. Using diethylene glycol ditosylate selectively affords 1,2-ethylenecalix[8]crowns, whereas triethylene glycol ditosylate yields 1,3- and 1,4-calix[8]crown-3 and calix[8]crown-4 products, with the 1,3-crown product obtained in up to 46% yield under K₂CO₃ conditions [1]. This demonstrates that the ethylene glycol unit count directly determines both the product regiochemistry and the accessible macrocycle architecture, making the choice of ditosylate a critical design parameter rather than a matter of interchangeable reactivity.

Calixarene Macrocyclization Regioselectivity

PROTAC Linker Design: Diethylene Glycol Ditosylate as a Defined-Length PEG2 Scaffold

Diethylene glycol ditosylate, commonly designated Tos-PEG2-Tos, serves as a PEG-based PROTAC linker containing two terminal tosylate groups for sequential conjugation of E3 ligase ligands and target protein ligands . The diethylene glycol core provides a precise, discrete spacer length (two ethylene glycol units) that is neither as short and rigid as ethylene glycol (PEG1) nor as extended and flexible as triethylene glycol (PEG3) [1]. In PROTAC design, linker length directly influences ternary complex formation efficiency and degradation potency; a PEG2 spacer offers an intermediate conformational profile that may be optimal when shorter linkers produce steric clashes and longer linkers reduce degradation efficiency [1]. Quantitative PROTAC degradation data for Tos-PEG2-Tos-derived degraders are typically reported in primary medicinal chemistry patents and publications for specific target proteins, where the PEG2 linker is selected based on structure-activity relationship (SAR) optimization.

PROTAC Targeted Protein Degradation Bifunctional Linker

Rotaxane and Supramolecular Assembly: Diethylene Glycol Ditosylate for Controlled Macrocycle Formation

In the synthesis of rotaxanes, diethylene glycol ditosylate reacts with 4,4′-bipyridine and a bulky phenol (e.g., 4-tert-butylphenol) in DMF to form the rod component (compound 4) . The diethylene glycol spacer length determines the threading efficiency and the stability of the resulting interlocked architecture. While quantitative threading yields are not directly reported for comparative analogs, the use of diethylene glycol ditosylate is explicitly documented in this supramolecular assembly, and substitution with shorter or longer glycol ditosylates would alter the rod length, thereby affecting recognition and interlocking with a given macrocycle host.

Rotaxane Supramolecular Chemistry Bipyridinium

Synthesis of Asymmetric Macrocyclic Polyethers: Diethylene, Triethylene, and Tetraethylene Ditosylates Compared

A study of asymmetric macrocyclic polyethers containing nitro groups on the aromatic ring utilized diethylene glycol ditosylate, triethylene glycol ditosylate, and tetraethylene glycol ditosylate as parallel substrates in the presence of potassium tert-butoxide [1]. The products from all three ditosylates failed to form stable complexes with alkali and alkaline-earth cations [1]. This cross-comparison establishes that while all three analogs undergo macrocyclization, the resulting cavity sizes and complexation properties are dictated by the glycol chain length. The study provides direct evidence that the three compounds, though functionally analogous as bis-electrophiles, produce macrocycles with distinct (in this case uniformly poor) cation-binding characteristics.

Asymmetric Macrocycle Nitroaromatic Polyether

Procurement-Driven Application Scenarios for Diethylene Glycol Ditosylate (CAS 7460-82-4)


PROTAC Degrader Synthesis Requiring a Discrete PEG2 Linker

Diethylene glycol ditosylate (Tos-PEG2-Tos) is the appropriate procurement choice when a synthetic route to a PROTAC degrader requires a discrete polyethylene glycol spacer of exactly two ethylene glycol units. The compound's terminal tosylate groups enable sequential conjugation of an E3 ubiquitin ligase ligand and a target protein ligand. Substituting Tos-PEG1-Tos (shorter, more rigid) or Tos-PEG3-Tos (longer, more flexible) would alter the linker dimension, potentially disrupting ternary complex formation efficiency and reducing degradation potency. Procurement of Tos-PEG2-Tos ensures the intended linker geometry as defined by PROTAC SAR studies [1].

Synthesis of (R,R)-Bis(binaphtho)-22-Crown-5 and Related Chiral Crown Ethers

When a synthetic route specifically targets a 22-crown-5 ring system derived from binaphthyl-based acyclic diols, diethylene glycol ditosylate is the required ditosylate reagent. The diethylene glycol spacer yields a 69% yield of (R,R)-bis(binaphtho)-22-crown-5 under documented conditions [1]. Substituting ethylene glycol ditosylate or triethylene glycol ditosylate would produce different crown ether ring sizes (e.g., 18-crown-4 or 24-crown-6 derivatives), which would not match the intended cavity dimensions or chiral recognition properties.

Synthesis of 1,2-Ethylenecalix[8]crown Macrocycles via Alkylation of p-tert-Butylcalix[8]arene

For the regioselective synthesis of 1,2-ethylenecalix[8]crown products, diethylene glycol ditosylate is the required bridging reagent. The alkylation of p-tert-butylcalix[8]arene with diethylene glycol ditosylate yields the n=1 bridged calix[8]crown, whereas triethylene glycol ditosylate produces 1,3- and 1,4-calix[8]crown-3 and calix[8]crown-4 products [1]. Procurement of the correct ditosylate is essential to obtain the desired calix[8]crown architecture and regiochemistry.

Supramolecular Rotaxane Assembly Requiring a Specific Rod Length

In rotaxane synthesis protocols where the rod component is constructed from 4,4′-bipyridine, a bulky phenol (e.g., 4-tert-butylphenol), and a diethylene glycol spacer, diethylene glycol ditosylate is the specified reagent [1]. The diethylene glycol unit determines the rod length, which in turn governs threading efficiency and interlocking stability with a complementary macrocyclic host. Substituting with a shorter or longer glycol ditosylate would alter the rod dimensions and may preclude successful rotaxane formation.

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